molecular formula C10H16O3 B13847763 4-(1-Cyclohexenyl)-2-hydroxybutanoic acid

4-(1-Cyclohexenyl)-2-hydroxybutanoic acid

Katalognummer: B13847763
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: DVBFLWBXELOFBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(cyclohexen-1-yl)-2-hydroxybutanoic acid is an organic compound characterized by a cyclohexene ring attached to a hydroxybutanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexen-1-yl)-2-hydroxybutanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexene with butanoic acid derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where cyclohexene and butanoic acid derivatives are reacted under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(cyclohexen-1-yl)-2-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(cyclohexen-1-yl)-2-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(cyclohexen-1-yl)-2-hydroxybutanoic acid involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the cyclohexene ring can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-methyl-1-cyclohexen-1-ylboronic acid
  • 1-cyclohexen-1-yl-boronic acid pinacol ester
  • 4-tert-butylcyclohexene-1-boronic acid

Uniqueness

4-(cyclohexen-1-yl)-2-hydroxybutanoic acid is unique due to its specific combination of a cyclohexene ring and a hydroxybutanoic acid chain. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

4-(cyclohexen-1-yl)-2-hydroxybutanoic acid

InChI

InChI=1S/C10H16O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h4,9,11H,1-3,5-7H2,(H,12,13)

InChI-Schlüssel

DVBFLWBXELOFBC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)CCC(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.